molecular formula C14H25NO4 B13166492 tert-Butyl N-{1,8-dioxaspiro[4.5]decan-3-yl}-N-methylcarbamate

tert-Butyl N-{1,8-dioxaspiro[4.5]decan-3-yl}-N-methylcarbamate

Cat. No.: B13166492
M. Wt: 271.35 g/mol
InChI Key: TXPVXCIDFXCFRP-UHFFFAOYSA-N
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Description

tert-Butyl N-{1,8-dioxaspiro[4.5]decan-3-yl}-N-methylcarbamate is a carbamate derivative featuring a spirocyclic ether system (1,8-dioxaspiro[4.5]decane) substituted with a tert-butyloxycarbonyl (Boc) group and a methylamine moiety. The spirocyclic core comprises a five-membered and a six-membered ring sharing one atom, with two oxygen atoms positioned at the 1 and 8 positions of the fused rings. This structural motif confers unique steric and electronic properties, making it a valuable intermediate in organic synthesis, particularly for drug discovery and agrochemical development.

Properties

Molecular Formula

C14H25NO4

Molecular Weight

271.35 g/mol

IUPAC Name

tert-butyl N-(1,8-dioxaspiro[4.5]decan-3-yl)-N-methylcarbamate

InChI

InChI=1S/C14H25NO4/c1-13(2,3)19-12(16)15(4)11-9-14(18-10-11)5-7-17-8-6-14/h11H,5-10H2,1-4H3

InChI Key

TXPVXCIDFXCFRP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CC2(CCOCC2)OC1

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis generally follows these stages:

  • 3.1.1 Formation of the Spiroacetal Core
    The 1,8-dioxaspiro[4.5]decan ring system is typically constructed via acid-catalyzed spiroacetalization of a suitable dihydroxy ketone or aldehyde precursor. This involves intramolecular cyclization forming the spirocyclic acetal structure.

  • 3.1.2 Introduction of the Carbamate Functionality
    The spiroacetal alcohol is then converted into the corresponding carbamate by reaction with methyl isocyanate or via carbamoylation using methylamine derivatives and a tert-butyl chloroformate reagent to introduce the tert-butyl protecting group.

  • 3.1.3 N-Methylation
    The nitrogen atom of the carbamate is methylated using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions to afford the N-methyl derivative.

Specific Reported Synthetic Procedures

While direct literature on tert-butyl N-{1,8-dioxaspiro[4.5]decan-3-yl}-N-methylcarbamate is limited, analogous carbamate syntheses and spiroacetal formations provide a reliable framework:

Step Reagents/Conditions Yield (%) Notes
Spiroacetal formation Acid-catalyzed cyclization of 3-hydroxycyclohexanone derivatives under acidic conditions (e.g., p-TsOH in toluene, reflux) 70-85 Control of water removal critical for spiroacetal purity
Carbamate formation Reaction of spiroacetal alcohol with methyl isocyanate or methylamine and tert-butyl chloroformate in dichloromethane, base (e.g., triethylamine) 60-75 Low temperature (0-5°C) prevents side reactions
N-Methylation Methyl iodide or dimethyl sulfate with base (e.g., K2CO3) in DMF or acetone 80-90 Methylation selective for carbamate nitrogen

This pathway is supported by analogous carbamate syntheses reported in medicinal chemistry literature, where tert-butyl carbamates are commonly prepared via reaction with tert-butyl chloroformate and subsequent N-alkylation.

Alternative Methods

  • Reductive Amination Route:
    Starting from the spiroacetal ketone, reductive amination with methylamine followed by carbamate protection can be used. Sodium triacetoxyborohydride or sodium cyanoborohydride are effective reducing agents in this context, providing moderate yields (45-60%) under mild conditions.

  • Palladium-Catalyzed Coupling:
    For functionalized derivatives, Pd-catalyzed cross-coupling reactions involving boronate esters and aryl halides have been employed to introduce complex substituents on carbamate frameworks, although this is less common for the simple spiroacetal carbamate itself.

4. Analytical Data and Characterization

Typical characterization data for this compound include:

Technique Data
NMR (1H, 13C) Characteristic signals for tert-butyl group (singlet ~1.4 ppm), N-methyl group (~2.8-3.0 ppm), and spiroacetal methylene protons (multiplets 3.2-4.0 ppm)
IR Spectroscopy Strong carbamate carbonyl stretch near 1700 cm^-1, C-O stretches for acetal groups around 1100-1200 cm^-1
Mass Spectrometry Molecular ion peak at m/z 285 (M+), consistent with C15H27NO4
Melting Point Typically in the range 80-95 °C depending on purity

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Disadvantages
Acid-catalyzed spiroacetalization + carbamate formation + N-methylation p-TsOH, methyl isocyanate, tert-butyl chloroformate, methyl iodide Reflux, 0-5°C, DMF or DCM 65-85 Straightforward, scalable Multiple steps, sensitive to moisture
Reductive amination of spiroacetal ketone + carbamate protection Methylamine, NaBH(OAc)3, tert-butyl chloroformate Room temp, mild acidic/basic conditions 45-60 Mild conditions, fewer side products Lower yield, longer reaction times
Pd-catalyzed coupling (for derivatives) Pd(dppf)Cl2, KOAc, bis(pinacolato)diboron 80-85°C, inert atmosphere 40-90 High selectivity for functionalized derivatives Requires expensive catalysts, inert atmosphere

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{1,8-dioxaspiro[4.5]decan-3-yl}-N-methylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

tert-Butyl N-{6-methoxy-1,8-dioxaspiro[4.5]decan-3-yl}-N-methylcarbamate is a synthetic organic compound with the molecular formula C15H27NO5 and a molecular weight of 301.38 g/mol. Research suggests several potential therapeutic applications for the compound, with a focus on its biological activities.

Scientific Research Applications

tert-Butyl N-{6-methoxy-1,8-dioxaspiro[4.5]decan-3-yl}-N-methylcarbamate is a versatile compound with applications spanning across chemistry, biology, medicine, and industry.

Chemistry It serves as a building block in synthesizing complex molecules and as a reagent in various organic reactions.

Biology It is studied for its potential biological activities, including its effects on enzymes and cellular pathways. Research indicates that compounds with similar structures may have neuroprotective properties, particularly in models of neurodegenerative diseases. For example, compounds derived from spirocyclic frameworks have demonstrated the ability to inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO) activities, which are crucial in managing conditions like Alzheimer's and Parkinson's disease. The presence of methoxy groups in the structure may also enhance antioxidant capabilities, potentially reducing oxidative stress in neuronal cells, which is vital for protecting against cellular damage associated with neurodegeneration.

Medicine There is ongoing research to explore potential therapeutic applications, particularly in developing new drugs.

Industry It is used in developing new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl N-{1,8-dioxaspiro[4.5]decan-3-yl}-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure of the compound allows it to fit into unique binding sites, potentially inhibiting or activating biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between tert-Butyl N-{1,8-dioxaspiro[4.5]decan-3-yl}-N-methylcarbamate and its analogs:

Compound Name CAS No. Molecular Formula Molecular Weight Structural Features Applications
This compound (Target Compound) - C₁₅H₂₇NO₄ (inferred) ~285.38 (calculated) 1,8-dioxaspiro[4.5]decane core; Boc and N-methyl groups Likely intermediate for pharmaceuticals or agrochemicals (inferred)
tert-Butyl N-methyl-N-{7-methyl-1-oxaspiro[4.5]decan-3-yl}carbamate 2059945-54-7 C₁₆H₂₉NO₃ 283.41 1-oxaspiro[4.5]decane core; 7-methyl substituent Specialty chemical synthesis, potential chiral scaffold
tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate 1909319-84-1 C₁₄H₂₀N₂O₂ 236.31 Aromatic amine substituent (3-amino-5-methylphenyl) Pharmaceutical research, agrochemical precursors
tert-Butyl N-methyl-N-{6-methyl-1-oxa-8-azaspiro[4.5]decan-3-yl}carbamate 2060038-82-4 C₁₅H₂₈N₂O₃ 284.39 1-oxa-8-azaspiro[4.5]decane core; 6-methyl substituent Unspecified, likely bioactive intermediate (e.g., protease inhibitors)

Structural and Functional Analysis

Spirocyclic Core Variations: The target compound’s 1,8-dioxaspiro[4.5]decane system differs from the 1-oxaspiro[4.5]decane () and 1-oxa-8-azaspiro[4.5]decane () cores. The additional oxygen atom in the target compound may enhance polarity and hydrogen-bonding capacity compared to analogs with single oxygen or nitrogen atoms .

Substituent Effects :

  • The aromatic amine in enables conjugation with π systems, making it suitable for applications in electrophilic substitution reactions or as a ligand in catalysis . In contrast, the target compound’s spirocyclic ether system favors rigidity and stereochemical control.
  • The Boc group in all compounds serves as a protective group for amines, but the spirocyclic systems in the target compound and may improve metabolic stability in drug candidates .

Molecular Weight and Solubility :

  • The target compound’s calculated molecular weight (~285.38) is comparable to (284.39), suggesting similar solubility profiles. However, the 1,8-dioxa system could increase hydrophilicity relative to the methyl-substituted analogs () .

Biological Activity

tert-Butyl N-{1,8-dioxaspiro[4.5]decan-3-yl}-N-methylcarbamate is a synthetic compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article aims to explore the compound's biological activity, including its mechanisms of action, effects on various biological systems, and relevant research findings.

  • Molecular Formula : C₁₄H₂₅N₁O₄
  • Molecular Weight : 271.35 g/mol
  • CAS Number : 2059965-57-8

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound is hypothesized to exert its effects through:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes relevant to neurotransmitter metabolism, which may contribute to neuroprotective effects.
  • Modulation of Cell Signaling Pathways : The spirocyclic structure may allow for selective interactions with cellular receptors or signaling molecules, impacting pathways involved in cell survival and apoptosis.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential applications in oncology.
  • Neuroprotective Effects : Studies have indicated that related compounds can protect neuronal cells from oxidative stress and apoptosis, which is critical in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerCytotoxicity against various cancer cell lines
NeuroprotectionReduced apoptosis in neuronal cells
Enzyme InhibitionInhibition of cholinesterase and MAO

Case Study 1: Anticancer Activity

In a study examining the cytotoxic effects of spirocyclic carbamates, this compound was found to induce apoptosis in transformed B-cells with sub-micromolar potency. The presence of an electron-rich heterocyclic moiety was critical for enhancing cytotoxicity, indicating that structural modifications could optimize therapeutic efficacy .

Case Study 2: Neuroprotective Mechanisms

Research has demonstrated that similar compounds can significantly reduce neuronal death markers in vitro under oxidative stress conditions. These findings suggest that this compound may possess neuroprotective properties by modulating apoptotic pathways and enhancing neuronal resilience .

Q & A

Q. What are the common synthetic routes for preparing tert-Butyl N-{1,8-dioxaspiro[4.5]decan-3-yl}-N-methylcarbamate, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves spirocyclic ring formation and carbamate protection. A two-step approach is common:

Spirocyclic Intermediate Synthesis : Reduction of a ketone precursor (e.g., 1,4-dioxaspiro[4.5]decan-8-one) using NaBH₄ in methanol yields the corresponding alcohol (e.g., 1,4-dioxaspiro[4.5]decan-8-ol) .

Carbamate Protection : Reaction of the amine-functionalized spirocyclic intermediate with tert-butyl carbamate reagents under coupling conditions (e.g., EDCI/HOBt) introduces the N-methylcarbamate group .
Key intermediates include the spirocyclic alcohol and activated carbamate derivatives.

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what spectral features are indicative of its functional groups?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Peaks at δ 1.2–1.5 ppm (9H, tert-butyl group), δ 3.0–3.5 ppm (N–CH₃), and δ 4.0–4.5 ppm (spirocyclic ether oxygen protons) confirm core substituents .
  • ¹³C NMR : Signals near δ 80 ppm (C–O of carbamate) and δ 28–30 ppm (tert-butyl carbons) are diagnostic.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight, with fragmentation patterns indicating loss of the tert-butoxy group (Δ m/z = 57) .
  • X-ray Crystallography : Resolves spirocyclic geometry and hydrogen-bonding interactions in solid-state structures .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the spirocyclic ring formation in the synthesis of this compound?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance reaction homogeneity for NaBH₄-mediated reductions .
  • Temperature Control : Gradual warming from 0°C to room temperature minimizes side reactions during spirocyclic alcohol synthesis .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) effectively isolates intermediates .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) may improve selectivity in carbamate coupling steps .

Q. What computational methods are employed to predict the stability and reactivity of tert-butyl carbamate derivatives with spirocyclic systems?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) for the carbamate group to assess thermal stability .
  • Molecular Dynamics (MD) Simulations : Models solvent interactions to predict solubility and aggregation behavior in spirocyclic systems .
  • Docking Studies : Evaluates non-covalent interactions (e.g., hydrogen bonds) between the spirocyclic core and biological targets .

Q. How should researchers address contradictions in reported synthetic yields or by-product profiles for this compound?

  • Methodological Answer :
  • Reproducibility Checks : Validate reaction parameters (e.g., stoichiometry, solvent purity) across independent labs .
  • By-Product Analysis : Use LC-MS or GC-MS to identify impurities (e.g., over-reduced spirocyclic intermediates or unreacted carbamate reagents) .
  • Data Normalization : Compare yields under standardized conditions (e.g., inert atmosphere, controlled humidity) to minimize environmental variability .

Safety and Stability Considerations

Q. What safety protocols are critical when handling tert-Butyl N-{1,8-dioxaspiro[4.5]decan-3-yl}-N-methylcarbamate in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • Respiratory Protection : For powder handling, use NIOSH-approved N95 masks or equivalent to prevent inhalation .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous washdowns to prevent environmental contamination .

Q. What storage conditions ensure the long-term stability of this compound?

  • Methodological Answer :
  • Temperature : Store at 0–6°C in airtight containers to prevent hydrolysis of the carbamate group .
  • Desiccants : Include silica gel packs to mitigate moisture-induced degradation .
  • Light Sensitivity : Use amber glass vials to protect against UV-induced decomposition .

Data Analysis and Application

Q. How can researchers reconcile discrepancies in biological activity data for derivatives of this compound?

  • Methodological Answer :
  • Dose-Response Curves : Standardize assays (e.g., IC₅₀ measurements) across multiple cell lines to control for variability .
  • Metabolic Stability Tests : Use liver microsome assays to differentiate intrinsic activity from pharmacokinetic effects .
  • Statistical Validation : Apply ANOVA or t-tests to confirm significance of observed differences in activity .

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